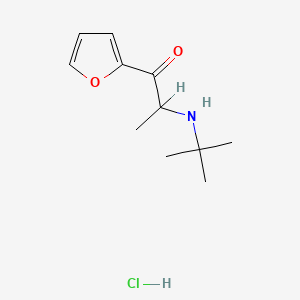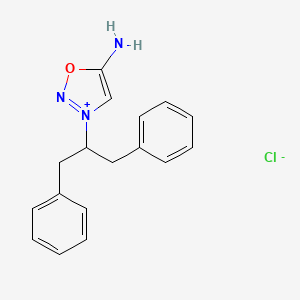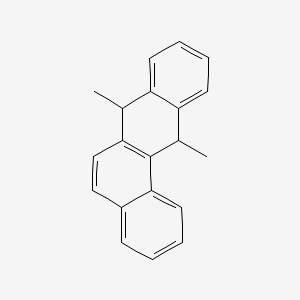
7,12-Dimethyl-7,12-dihydrotetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Dihydro-7,12-dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer and immunotoxicity. This compound is a derivative of benz[a]anthracene and is characterized by the presence of two methyl groups at the 7 and 12 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene typically involves the reaction of benz[a]anthracene with methylating agents. One common method involves the use of lead tetraacetate to introduce the methyl groups at the 7 and 12 positions. The resulting product is then purified through column chromatography and further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene is less common due to its specialized use in research. the methods employed in laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydro-7,12-dimethylbenz[a]anthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate and DDQ are commonly used oxidizing agents for this compound.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and other oxygenated derivatives .
Scientific Research Applications
7,12-Dihydro-7,12-dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. Some of its applications include:
Cancer Research: It is used as a tumor initiator in various cancer models to study the mechanisms of carcinogenesis.
Immunotoxicity Studies: This compound is used to investigate the effects of carcinogens on the immune system.
Phototoxicity and Photomutagenicity: Research has shown that it is phototoxic and photomutagenic, making it useful in studies related to DNA damage and repair.
Mechanism of Action
The mechanism of action of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and cancer . Additionally, it has been shown to suppress both humoral and cell-mediated immune responses by affecting the interleukin-2 pathway .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene.
7,12-Dimethylbenz[a]anthracene: A closely related compound with similar carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another derivative with similar structural features.
Uniqueness
7,12-Dihydro-7,12-dimethylbenz[a]anthracene is unique due to its specific methylation pattern, which contributes to its potent carcinogenic and immunotoxic effects. Its ability to form DNA adducts and induce mutations makes it a valuable tool in cancer research and toxicology studies .
Properties
CAS No. |
35281-31-3 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
7,12-dimethyl-7,12-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-14H,1-2H3 |
InChI Key |
IKZWUIRENJYSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(C3=CC=CC=C13)C)C4=CC=CC=C4C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


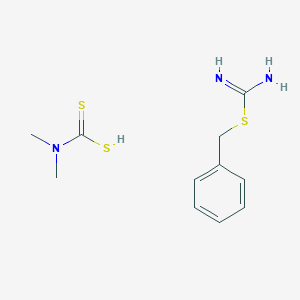
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)

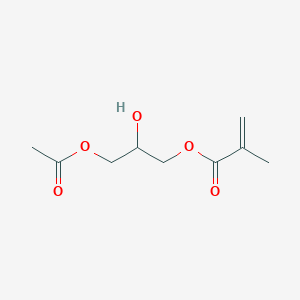
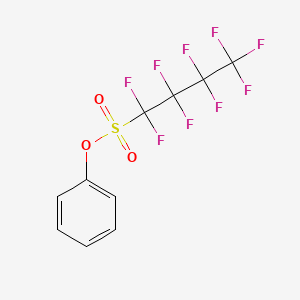
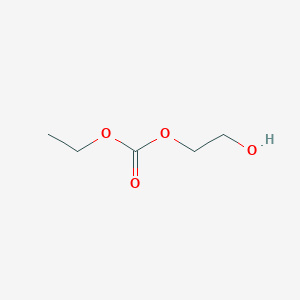
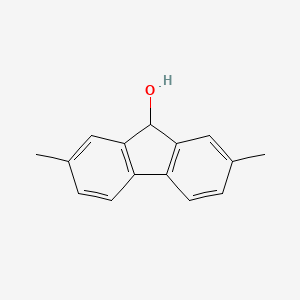
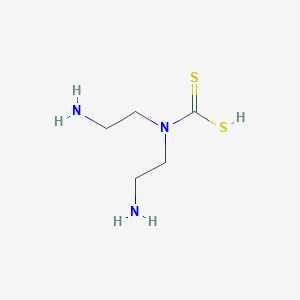
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

